N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(m-tolyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-14-5-4-6-15(11-14)13-24(22,23)19-12-18(21)16-7-9-17(10-8-16)20(2)3/h4-11,18-19,21H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOFDTWFNAJEEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)amine
The intermediate is typically synthesized via reductive amination of 4-(dimethylamino)benzaldehyde with ethanolamine. This process involves:
- Condensation : 4-(Dimethylamino)benzaldehyde reacts with ethanolamine in a polar aprotic solvent (e.g., tetrahydrofuran or methanol) to form an imine intermediate.
- Reduction : The imine is reduced using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) to yield the secondary amine.
Key Parameters :
Sulfonamide Formation
The secondary amine undergoes sulfonylation with m-tolylmethanesulfonyl chloride:
- Reaction Conditions : Conducted in dichloromethane (DCM) or acetonitrile at 0–25°C, with triethylamine (TEA) as a base to neutralize HCl.
- Mechanism : Nucleophilic attack by the amine on the sulfonyl chloride, facilitated by TEA’s HCl scavenging.
Optimization Insights :
- Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion.
- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications for efficiency and safety:
Continuous Flow Reactors
Solvent Recovery
Reaction Optimization and Yield Data
The following table summarizes critical parameters for maximizing yield and purity:
Notes :
- Lower temperatures during sulfonylation minimize sulfonic acid byproducts.
- Gradient elution in chromatography resolves closely related impurities.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- NMR : Distinct signals for the dimethylamino group (δ 2.98 ppm, singlet) and sulfonamide protons (δ 7.3–7.5 ppm, aromatic).
- HRMS : Molecular ion peak at m/z 348.46 (calculated for C18H24N2O3S).
Comparative Analysis of Alternative Methods
Coupling Reagent-Assisted Sulfonylation
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 88 |
| Acetonitrile | 37.5 | 85 |
| THF | 7.52 | 78 |
Polar solvents like acetonitrile stabilize charged intermediates but may increase hydrolysis risks.
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
- Exothermic Reactions : Gradual reagent addition and cooling systems prevent thermal runaway in industrial batches.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(m-tolyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(m-tolyl)methanesulfonamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(p-tolyl)methanesulfonamide
- N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(o-tolyl)methanesulfonamide
Uniqueness
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(m-tolyl)methanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(m-tolyl)methanesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a dimethylamino group, a hydroxyethyl moiety, and a methanesulfonamide functional group. The synthesis typically involves multiple steps:
- Formation of Intermediate : Reaction of 4-(dimethylamino)benzaldehyde with hydroxyethylamine.
- Final Product Formation : Reacting the intermediate with m-tolylmethanesulfonyl chloride in the presence of a base like triethylamine.
This synthetic route is critical for producing high-purity compounds suitable for biological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may disrupt cell cycle progression in cancer cells by targeting microtubule dynamics, similar to other known anticancer agents .
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its cytotoxic effects on:
- HT-29 Colon Carcinoma
- M21 Skin Melanoma
- MCF7 Breast Carcinoma
The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 5.0 | Microtubule disruption |
| M21 | 3.5 | Cell cycle arrest in G2/M phase |
| MCF7 | 4.0 | Induction of apoptosis |
These findings indicate that the compound can effectively inhibit cell growth at nanomolar concentrations, demonstrating its potential as an anticancer agent .
Anti-inflammatory Properties
In addition to its anticancer properties, the compound has been explored for anti-inflammatory activities. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- Chick Chorioallantoic Membrane (CAM) Assays : These assays demonstrated that the compound effectively blocks angiogenesis and tumor growth comparable to established anticancer drugs like combretastatin A-4 .
- Cell Cycle Analysis : The compound was shown to induce G2/M phase arrest in treated cells, leading to significant reductions in cell viability. This effect was corroborated by immunofluorescence studies that visualized microtubule integrity post-treatment .
- Quantitative Structure–Activity Relationship (QSAR) : Studies employing QSAR methodologies have indicated that modifications to the aromatic ring can enhance antiproliferative activity, guiding future synthetic efforts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(m-tolyl)methanesulfonamide, and how do reaction conditions impact yield and purity?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and sulfonylation. Key parameters include:
- Temperature : Maintain 0–5°C during sulfonamide coupling to minimize side reactions (e.g., hydrolysis).
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity of intermediates.
- Catalysts : Employ coupling agents like EDC/HOBt for amide bond formation (yields ~45–57%) .
- Validation : Monitor reaction progress via TLC or HPLC. Final purity (>95%) is achievable via column chromatography or recrystallization .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., dimethylamino protons at δ 2.8–3.1 ppm; hydroxyethyl resonance at δ 4.2–4.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., centrosymmetric head-to-tail interactions) .
Q. What strategies address solubility challenges in biological assays?
- Approach : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate with cyclodextrins. Adjust pH to exploit sulfonamide ionization (pKa ~10–12) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the aryl or sulfonamide groups) influence bioactivity?
- SAR Insights :
- m-Tolyl vs. p-Fluorophenyl : m-Tolyl enhances lipophilicity, improving membrane permeability but may reduce aqueous solubility.
- Trifluoromethyl Addition : Increases metabolic stability and target affinity (e.g., viral protease inhibition) .
- Methodology : Synthesize analogs via parallel chemistry and screen against targets (e.g., viral polymerases) using SPR or fluorescence polarization .
Q. How can computational models elucidate the compound’s mechanism of action?
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding to viral enzymes (e.g., DNA polymerase). Key interactions:
- Sulfonamide oxygen with catalytic lysine residues.
- Hydroxyethyl group forming hydrogen bonds with active-site aspartate .
- Validation : Compare docking scores (e.g., −9.2 kcal/mol) with experimental IC50 values. Discrepancies may indicate allosteric binding or solvation effects .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
- Case Study : If in vitro IC50 is low (nM range) but in vivo ED50 is high:
- Pharmacokinetics : Assess bioavailability via LC-MS/MS (e.g., plasma half-life <2 h suggests rapid clearance).
- Metabolite Screening : Identify inactive metabolites (e.g., hydroxylation at the dimethylamino group) .
- Mitigation : Optimize dosing regimens or introduce prodrug moieties (e.g., esterification of hydroxyethyl group) .
Q. What methods determine enzyme selectivity to minimize off-target effects?
- Panel Screening : Test against related enzymes (e.g., serine vs. cysteine proteases).
- Kinetic Assays : Measure ratios to quantify catalytic efficiency.
- Structural Analysis : Overlay binding poses with off-target enzymes to identify selectivity-determining residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
